(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a compound that belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by acids or bases. Commonly used catalysts include aniline or phenylenediamine derivatives . The reaction conditions are generally mild, and the reaction proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to enhance the physicochemical properties of drug molecules.
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: A more potent oxime reactivator of acetylcholinesterase inhibited by organophosphates.
Uniqueness
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to its specific structural features and its potential applications in various fields. Unlike other oximes primarily used as antidotes, this compound is being explored for its broader applications in medicinal chemistry and material science.
Biologische Aktivität
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a compound belonging to the carbazole family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO
- Molar Mass : 213.27 g/mol
- CAS Number : 132906-51-5
Carbazole derivatives, including this compound, are known to exhibit various biological activities primarily through their interaction with biological targets such as enzymes and receptors. The oxime functional group may enhance the compound's ability to form hydrogen bonds with target sites, thereby influencing its bioactivity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of carbazole derivatives. For instance, carbazole compounds have shown effectiveness against Hepatitis C Virus (HCV) with low cytotoxicity levels. The presence of specific substituents significantly influences their antiviral efficacy. In a notable study, a related carbazole derivative exhibited an EC50 of 0.031 µM against HCV genotype 1b and a high selectivity index (SI > 1612) .
Antitumor Activity
Carbazole derivatives have also been investigated for their antitumor properties. A study demonstrated that certain carbazole alkaloids showed potent inhibitory effects on Epstein-Barr virus early antigen activation in Raji cells with inhibition rates ranging from 75.7% to 97.3% at specific molar ratios . These findings suggest that this compound may possess similar antitumor effects.
Neuroprotective Effects
Some carbazole derivatives have been evaluated for neuroprotective activities. Research indicates that these compounds can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases . The neuroprotective mechanisms often involve the inhibition of oxidative stress and the modulation of apoptotic pathways.
Study on Antiviral Properties
In a comprehensive review of carbazole derivatives as antiviral agents, it was reported that specific structural modifications significantly enhanced their activity against various viruses . For example:
- Compound : 6-bromo derivative
- Activity : IC50 = 0.15 µM against HPV
- CC50 : 18.8 µM
This highlights how substituents on the carbazole core can drastically affect biological activity.
Study on Antitumor Activity
A case study involving glybomine A, a carbazole alkaloid isolated from plants, demonstrated significant antitumor activity in vitro against EBV-EA activation in Raji cells . The study reported dose-dependent inhibition with minimal cytotoxicity.
Summary of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Antiviral | Effective against HCV and HPV | EC50 = 0.031 µM for HCV; IC50 = 0.15 µM for HPV |
Antitumor | Inhibitory effects on EBV-EA activation | Inhibition rates: 75.7% - 97.3% |
Neuroprotective | Modulation of neuroinflammatory responses | Potential benefits in neurodegenerative diseases |
Eigenschaften
IUPAC Name |
(NE)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGCUIRSIHUDM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.